molecular formula C12H14O B15465153 Tolylpent-1-yn-4-ol CAS No. 57355-73-4

Tolylpent-1-yn-4-ol

Cat. No.: B15465153
CAS No.: 57355-73-4
M. Wt: 174.24 g/mol
InChI Key: BDNSYEJAHWAINU-UHFFFAOYSA-N
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Description

Tolylpent-1-yn-4-ol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Biological Activity

Tolylpent-1-yn-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenolic group and an alkyne moiety. The presence of these functional groups contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Staphylococcus aureus0.5 MIC85%
Escherichia coli1.0 MIC75%
Pseudomonas aeruginosa0.8 MIC70%

The compound demonstrated a dose-dependent response in inhibiting biofilm formation, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has shown promising results in cancer research. Studies have indicated its ability to induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation.

Case Study: In Vitro Effects on Cancer Cell Lines
In a study involving human melanoma cells, this compound was found to reduce cell viability significantly:

Concentration (µM)Cell Viability (%)
1080
2060
5030

At higher concentrations, the compound induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting proliferation.
  • Apoptosis Induction : Activation of caspases has been observed, leading to programmed cell death in malignant cells.
  • Antibiofilm Activity : this compound interferes with the quorum sensing mechanisms of bacteria, disrupting biofilm formation.

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

  • Synergistic Effects : When combined with traditional chemotherapeutics, such as doxorubicin, this compound exhibited enhanced anticancer effects.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.

Properties

CAS No.

57355-73-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-(4-methylphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H14O/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11,13H,4H2,1-2H3

InChI Key

BDNSYEJAHWAINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCC(C)O

Origin of Product

United States

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